

Application Note: Quantification of Cidofovir Diphosphate in Tissue by LC-MS/MS

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Compound of Interest		
Compound Name:	Cidofovir diphosphate tri(triethylamine)	
Cat. No.:	B10855337	Get Quote

Abstract

This application note provides a detailed protocol for the quantification of cidofovir diphosphate (CDV-PP), the active metabolite of the antiviral drug cidofovir, in tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method involves tissue homogenization, protein precipitation for sample cleanup, and subsequent analysis by anion exchange chromatography coupled to a triple quadrupole mass spectrometer. This method is crucial for preclinical pharmacokinetic and pharmacodynamic studies in drug development. A stable isotopically labeled internal standard is utilized for accurate and precise quantification.

Introduction

Cidofovir is a nucleotide analog with potent antiviral activity against a broad range of DNA viruses. Its efficacy is dependent on the intracellular conversion to its active diphosphate form, cidofovir diphosphate (CDV-PP).[1] Quantification of CDV-PP in target tissues is essential for understanding its pharmacological profile and therapeutic efficacy. This document outlines a robust and sensitive LC-MS/MS method for the determination of CDV-PP in various tissue matrices, based on a validated procedure for mouse kidney, brain, and spleen.[2]

Experimental Workflow

The overall experimental workflow for the quantification of cidofovir diphosphate in tissue is depicted below.





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Caption: Experimental workflow for tissue analysis of Cidofovir Diphosphate.

Detailed Protocols Sample Preparation

Materials:

- Tissue samples (e.g., kidney, brain, spleen)
- Phosphate Buffered Saline (PBS), pH 7.4
- Bead-based homogenizer
- Microcentrifuge tubes
- Internal Standard (IS): 13C315N2-Cidofovir Diphosphate
- Precipitation Solution: Acetonitrile (ACN)
- Microcentrifuge

Protocol:

- Tissue Weighing: Accurately weigh approximately 50-100 mg of frozen tissue into a pre-tared homogenization tube.
- Homogenization: Add cold PBS (1:3 w/v, e.g., 150 μ L for 50 mg of tissue) and a sufficient quantity of homogenization beads. Homogenize the tissue using a bead-based homogenizer



until a uniform homogenate is achieved. Keep samples on ice throughout the process to minimize enzymatic degradation.

- Internal Standard Spiking: Spike the tissue homogenate with the internal standard (13C315N2-CDV-PP) to a final concentration of 10 ng/mL.
- Protein Precipitation: Add three volumes of ice-cold acetonitrile to the homogenate (e.g., 600 μL for 200 μL of homogenate). Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
- Evaporation: Dry the supernatant under a gentle stream of nitrogen at room temperature.
- Reconstitution: Reconstitute the dried extract in 100 μL of the initial mobile phase (see LC parameters below). Vortex and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
- Sample Transfer: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

LC Parameters:

- Column: Thermo BioBasic AX (50 × 2.1 mm, 5 μm particle size) or equivalent anion exchange column.[2]
- Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 10



• Mobile Phase B: Acetonitrile

• Flow Rate: 0.4 mL/min

• Injection Volume: 10 μL

• Column Temperature: 40°C

• Gradient:

Time (min)	%A	%В
0.0	20	80
1.0	20	80
5.0	80	20
6.0	80	20
6.1	20	80

| 8.0 | 20 | 80 |

MS/MS Parameters:

Ionization Mode: Positive Electrospray Ionization (ESI+)[2]

• Capillary Voltage: 3.5 kV

• Source Temperature: 150°C

Desolvation Temperature: 400°C

Gas Flow:

o Cone Gas: 50 L/hr

o Desolvation Gas: 800 L/hr



- Collision Gas: Argon
- Multiple Reaction Monitoring (MRM) Transitions:

Analyte	Precursor lon (m/z)	Product Ion (m/z)	Collision Energy (eV)
Cidofovir Diphosphate	438.0	154.1	25

| 13C315N2-CDV-PP (IS) | 443.0 | 159.1 | 25 |

Note: MRM transitions and collision energies may require optimization depending on the specific mass spectrometer used.

Data Presentation

The quantitative data for method validation should be summarized in the following tables.

Table 1: Calibration Curve Parameters

Analyte Linear Range (ng/mL)	R2
------------------------------	----

| Cidofovir Diphosphate | 0.050 - 50.0[2] | >0.99 |

Table 2: Accuracy and Precision

QC Level	Nominal Conc. (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)
LLOQ	0.050	<15	<15	85-115
Low	0.150	<15	<15	85-115
Mid	5.0	<15	<15	85-115



| High | 40.0 | <15 | <15 | 85-115 |

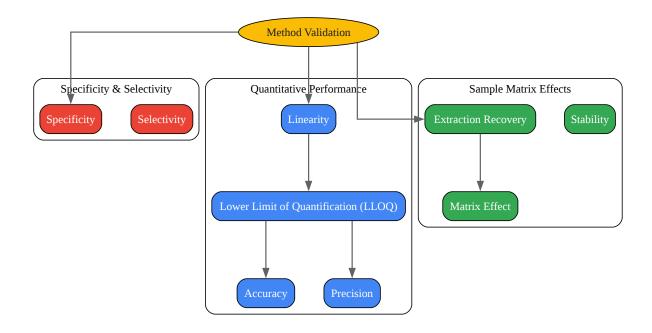
Table 3: Recovery and Matrix Effect

QC Level	Nominal Conc. (ng/mL)	Extraction Recovery (%)	Matrix Effect (%)
Low	0.150	>80	85-115

| High | 40.0 | >80 | 85-115 |

Method Validation

The logical relationship of the validation parameters is illustrated in the diagram below.





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Caption: Key parameters for LC-MS/MS method validation.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of cidofovir diphosphate in tissue samples using LC-MS/MS. The described method is sensitive, specific, and suitable for supporting preclinical drug development and research studies. Adherence to the detailed protocols and validation procedures will ensure the generation of high-quality, reliable data.

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